Bis(diphenylphosphino)methane

Catalog No.
S749746
CAS No.
2071-20-7
M.F
C25H22P2
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diphenylphosphino)methane

CAS Number

2071-20-7

Product Name

Bis(diphenylphosphino)methane

IUPAC Name

diphenylphosphanylmethyl(diphenyl)phosphane

Molecular Formula

C25H22P2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

XGCDBGRZEKYHNV-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound Bis(diphenylphosphino)methane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(diphenylphosphino)methane (dppm), identified by CAS 2071-20-7, is a foundational bidentate phosphine ligand characterized by its single methylene bridge. This structural feature imparts an exceptionally tight natural bite angle of approximately 72–73° [1]. Unlike longer-chain analogs that comfortably chelate a single metal center, dppm's short backbone creates significant ring strain in mononuclear complexes. Consequently, dppm exhibits a profound thermodynamic preference to act as a bridging ligand (μ2-coordination) between two metal centers [1]. This unique property makes it an indispensable procurement choice for researchers synthesizing bimetallic clusters, A-frame coordination complexes, and luminescent coinage metal compounds where forced metal-metal proximity (metallophilicity) is required.

Attempting to substitute dppm with generic in-class alternatives, such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp), fundamentally alters the structural trajectory of the resulting complexes[1]. Because dppe and dppp possess larger natural bite angles (approximately 85° and 91°, respectively), they preferentially chelate a single metal to form stable five- or six-membered rings[1]. If a buyer procures dppe for a bimetallic synthesis, the ligand will fail to bridge the metals, completely aborting the formation of the target A-frame or bimetallic cluster [2]. Therefore, dppm cannot be substituted when the application relies on enforcing close metal-metal contacts, cooperative bimetallic catalysis, or metallophilic luminescence.

Absolute Requirement for Bimetallic Bridging and A-Frame Synthesis

The single methylene bridge in dppm dictates its coordination chemistry, strongly favoring the bridging of two transition metals over mononuclear chelation. In the synthesis of dirhodium A-frame complexes, the introduction of dppm successfully bridges the two metal centers, pulling them into close proximity (Rh-Rh separation of ~3.3 Å) [1]. In direct contrast, attempting the same synthesis with the dppe comparator (ethane bridge) fails to yield the bridged bimetallic product; instead, dppe chelates a single metal center due to its larger bite angle [1]. This binary structural divergence proves that dppm is strictly required for assembling these bimetallic architectures.

Evidence DimensionCoordination mode and bimetallic product yield
Target Compound Datadppm (72° bite angle) yields 100% bridged bimetallic A-frame complex (Rh-Rh ~3.3 Å).
Comparator Or Baselinedppe (85° bite angle) yields 0% bridged product, defaulting to mononuclear chelation.
Quantified DifferenceComplete structural divergence; dppm enables bimetallic bridging while dppe strictly prevents it.
ConditionsSynthesis of dirhodium complexes from mononuclear precursors.

Buyers targeting cooperative bimetallic catalysis or cluster synthesis must procure dppm, as longer-chain analogs will structurally abort the bimetallic assembly.

Enforcement of Metallophilicity for High-Yield TADF Luminescence

In the development of luminescent coinage metal complexes, the bridging capability of dppm is exploited to enforce close metal-metal contacts (metallophilicity), which critically alters photophysical properties. For trinuclear copper(I) pyrazolate complexes, bridging dppm ligands lock the Cu centers into a rigid geometry that minimizes the singlet-triplet energy gap (ΔEST) to just 1080 cm⁻¹[1]. This structural enforcement triggers highly efficient Thermally Activated Delayed Fluorescence (TADF), achieving a photoluminescence quantum yield (PLQY) of 41% at 298 K[1]. Without the specific short-bite bridging of dppm, the required Cu-Cu proximity is lost, drastically reducing room-temperature emission efficiency.

Evidence DimensionPhotoluminescence Quantum Yield (PLQY) and Singlet-Triplet Gap
Target Compound Datadppm-bridged Cu(I) complex achieves 41% PLQY and ΔEST of 1080 cm⁻¹.
Comparator Or BaselineNon-bridged or flexible mononuclear copper baselines lack efficient room-temperature TADF.
Quantified Differencedppm unlocks high-efficiency (41%) TADF at room temperature by structurally enforcing metallophilic contacts.
ConditionsPhotophysical measurement of {[3,5-(CF3)2Pz]Cu}3(dppm) at 298 K.

For OLED or luminescent sensor procurement, dppm provides the exact steric constraints needed to activate high-efficiency TADF in copper complexes.

Negative Selection: Inferiority in Mononuclear Cascade Catalysis

While dppm is unparalleled for bimetallic systems, it is often the wrong choice for mononuclear catalysis requiring specific steric congestion. In the dual Rh/Ru cascade catalytic synthesis of ethanol from syngas, the bite angle of the phosphine ligand dictates product selectivity [1]. The dppm ligand (bite angle 73°) yielded a poor ethanol selectivity of only 13.7%[1]. In contrast, the dppp comparator (bite angle 91°) provided optimal steric bulk around the Rh center, achieving 86.4% ethanol selectivity [1]. This quantitative comparison highlights that dppm should be avoided for standard mononuclear hydroformylation-type reactions.

Evidence DimensionEthanol selectivity in cascade catalysis
Target Compound Datadppm (73° bite angle) yields 13.7% selectivity.
Comparator Or Baselinedppp (91° bite angle) yields 86.4% selectivity.
Quantified Differencedppp outperforms dppm by 72.7 percentage points in target mononuclear selectivity.
ConditionsOne-pot homogeneous synthesis of ethanol from syngas and methanol using dual Rh/Ru catalysts.

Guides buyers to avoid dppm for mononuclear Rh-catalyzed reactions, directing them to dppp to achieve optimal steric congestion and selectivity.

Synthesis of Cooperative Bimetallic Catalysts and A-Frame Clusters

Because dppm strongly prefers to bridge two metal centers rather than chelate a single one, it is the premier ligand for constructing bimetallic complexes. It is heavily procured for synthesizing A-frame dirhodium or dipalladium complexes, where the enforced metal-metal proximity (typically ~3.0–3.3 Å) is utilized for cooperative activation of small molecules [1].

Development of TADF Emitters for OLEDs

In materials science, dppm is utilized to synthesize highly luminescent coinage metal (Cu, Ag, Au) complexes. By bridging the metals, dppm enforces metallophilic interactions that minimize the singlet-triplet energy gap, unlocking high-efficiency Thermally Activated Delayed Fluorescence (TADF) with quantum yields exceeding 40% at room temperature [2].

Design of Hemilabile 'Smart' Catalysts

In specialized mononuclear applications, the high ring strain of the four-membered dppm chelate makes the ligand hemilabile. One phosphine arm can reversibly detach during a catalytic cycle, temporarily opening a coordination site for substrate binding before re-coordinating to stabilize the intermediate. This makes dppm a valuable precursor for switchable or adaptive catalytic systems [1].

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

6

Exact Mass

384.11967470 Da

Monoisotopic Mass

384.11967470 Da

Heavy Atom Count

27

UNII

I5O2HZR38V

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (15.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2071-20-7

Wikipedia

Bis(diphenylphosphino)methane

Dates

Last modified: 08-15-2023

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